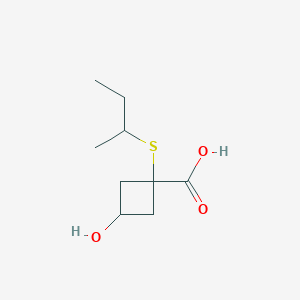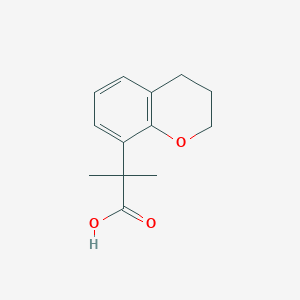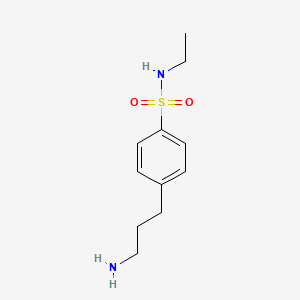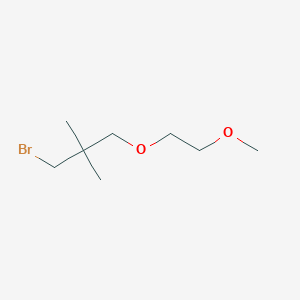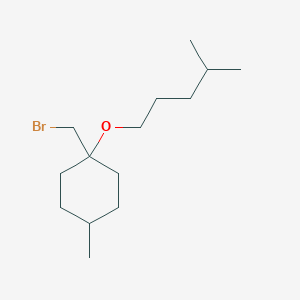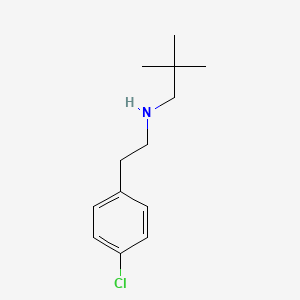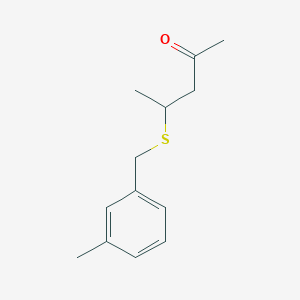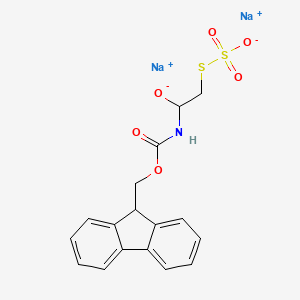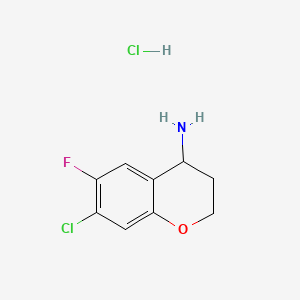![molecular formula C41H38NOPS B13643742 N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a phosphanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the sulfinamide group. Common reagents used in the synthesis include diphenylphosphine, phenylboronic acid, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fine chemicals and advanced materials .
Wirkmechanismus
The mechanism by which N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphanylphenyl Compounds: These compounds share the phosphanylphenyl group but may differ in other substituents.
Sulfinamide Derivatives: Compounds with similar sulfinamide groups but different aromatic or aliphatic substituents.
Uniqueness
N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide is unique due to its combination of multiple phenyl groups and a phosphanyl group, which provides distinct steric and electronic properties. This uniqueness makes it particularly valuable in asymmetric catalysis and other specialized applications .
Eigenschaften
Molekularformel |
C41H38NOPS |
|---|---|
Molekulargewicht |
623.8 g/mol |
IUPAC-Name |
N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H38NOPS/c1-41(2,3)45(43)42-40(35-29-33(31-18-8-4-9-19-31)28-34(30-35)32-20-10-5-11-21-32)38-26-16-17-27-39(38)44(36-22-12-6-13-23-36)37-24-14-7-15-25-37/h4-30,40,42H,1-3H3/t40-,45?/m1/s1 |
InChI-Schlüssel |
QRLDUSYDTXOZHX-LXFYZLIHSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
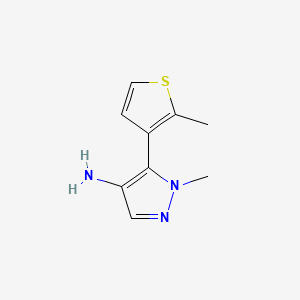
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
